
1-(2-(3-hydroxy-4-(4-(4-méthoxyphényl)-5-méthyl-1H-pyrazol-3-yl)phénoxy)éthyl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic molecule. Its structure includes a piperidine carboxamide core, substituted with a hydroxy-phenoxyethyl linkage and a pyrazolyl-phenyl group. This compound's multi-functional group architecture makes it a target of interest in medicinal chemistry.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in complex organic synthesis.
Medicine: : Investigated for its potential as a therapeutic agent, especially in the development of novel drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps:
Formation of the pyrazole core: : This often starts with the cyclization of a diketone with hydrazine derivatives.
Introduction of the phenoxyethyl linkage: : This step can involve nucleophilic substitution reactions.
Formation of the piperidine ring: : Various methods such as reductive amination can be utilized.
Final carboxamide formation: : The carboxamide group is typically introduced through amidation reactions, involving acyl chlorides or anhydrides with amines.
Industrial Production Methods: : Industrial-scale production might leverage more efficient catalytic processes, automated reaction setups, and continuous flow systems to optimize yield and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, possibly leading to the formation of corresponding ketones or aldehydes.
Reduction: : Reduction reactions might convert carbonyl groups to alcohols or amines.
Substitution: : Given the presence of hydroxy and methoxy groups, nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 under acidic or basic conditions.
Reduction: : NaBH4, LiAlH4 in aprotic solvents.
Substitution: : Alkyl halides, aryl halides under basic conditions.
Major Products Formed
Oxidation could yield ketones or aldehydes.
Reduction could yield alcohols or amines.
Substitution typically leads to varied alkyl or aryl derivatives.
Mécanisme D'action
Molecular Targets: : This compound could interact with specific receptors or enzymes in biological systems.
Pathways Involved: : Likely involved in signal transduction pathways or enzymatic modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(3-hydroxy-4-phenoxyethyl)piperidine-4-carboxamide: : Lacks the pyrazolyl-phenyl group.
1-(2-(3-methoxy-4-phenoxyethyl)piperidine-4-carboxamide: : Lacks the hydroxy group.
Uniqueness: : The presence of both a pyrazolyl-phenyl group and the hydroxy-phenoxyethyl linkage distinguishes it from other compounds, potentially providing unique biological activity or physical properties.
Propriétés
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-23(17-3-5-19(32-2)6-4-17)24(28-27-16)21-8-7-20(15-22(21)30)33-14-13-29-11-9-18(10-12-29)25(26)31/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWVAHPRAIOQLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-BROMOBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2368362.png)
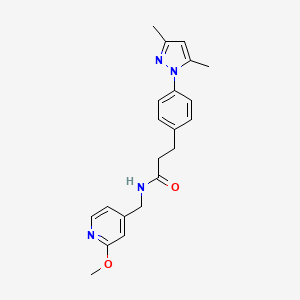
![(E)-1-benzyl-3-(((3,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2368364.png)

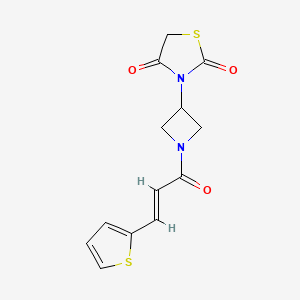
![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2368372.png)
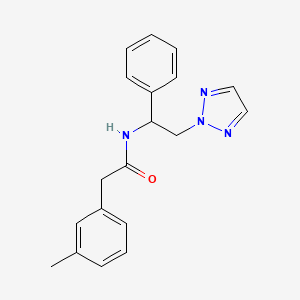
![Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2368374.png)
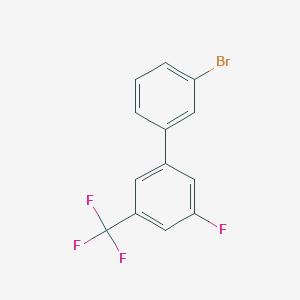
![2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368379.png)
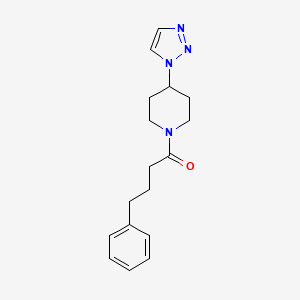
![1-(3-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368383.png)
![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)
